1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. The synthetic route typically involves:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Chemical Reactions Analysis
1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole and piperazine rings allow it to bind to specific enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-METHYL-5-({4-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the trifluoromethyl group, which significantly affects its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O3/c1-9-7-11(16(17,18)19)22-15(21-9)25-5-3-24(4-6-25)13(26)12-10(14(27)28)8-20-23(12)2/h7-8H,3-6H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIVLIWXMYMJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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